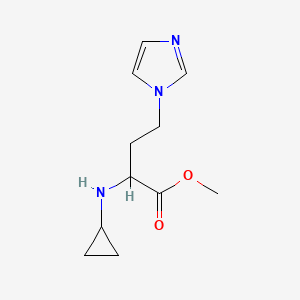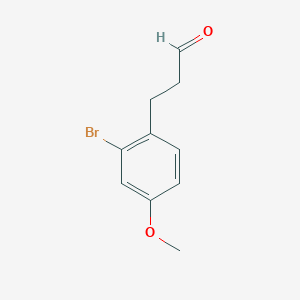
(4-(5-Methylthiophen-2-yl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-Methylthiophen-2-yl)phenyl)methanamine: is an organic compound that belongs to the class of phenylmethylamines. It consists of a phenyl group substituted by a methanamine moiety, with a thiophene ring attached to the phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Methylthiophen-2-yl)phenyl)methanamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, and amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (4-(5-Methylthiophen-2-yl)phenyl)methanamine is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of various heterocyclic compounds .
Biology: It can be used in the synthesis of compounds with antimicrobial, antifungal, or anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may be used to develop new therapeutic agents targeting specific biological pathways .
Industry: The compound is also used in the chemical industry as an intermediate for the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of (4-(5-Methylthiophen-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
(5-Methylthiophen-2-yl)methanamine: This compound is structurally similar but lacks the phenyl group.
(4-(5-Methylthiophen-2-yl)phenyl)methanol: This compound has a hydroxyl group instead of a methanamine group.
Uniqueness: (4-(5-Methylthiophen-2-yl)phenyl)methanamine is unique due to the presence of both the phenyl and thiophene rings, which confer specific electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H13NS |
|---|---|
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
[4-(5-methylthiophen-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H13NS/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-7H,8,13H2,1H3 |
Clé InChI |
KYDBANGAMOTKKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13548710.png)
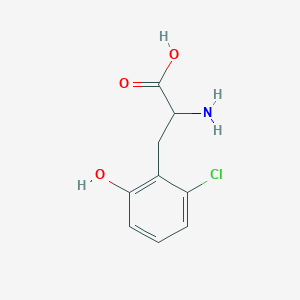

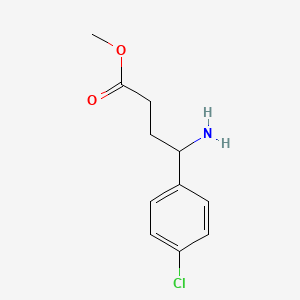
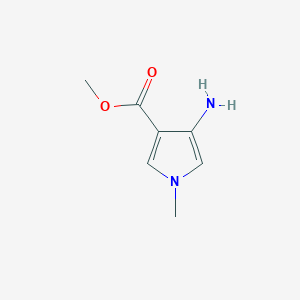

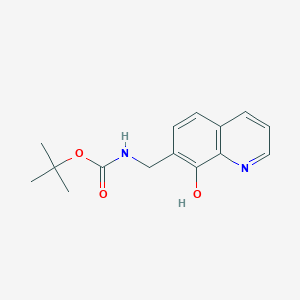
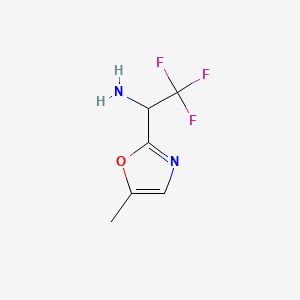

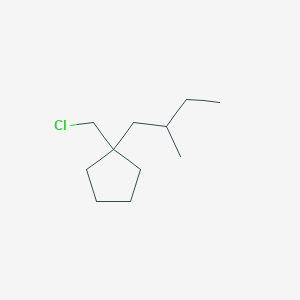
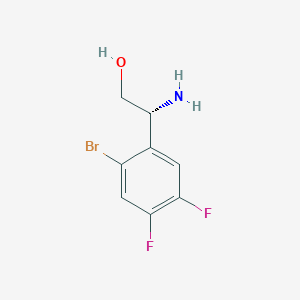
![2-Chloromethyl-1-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13548773.png)
